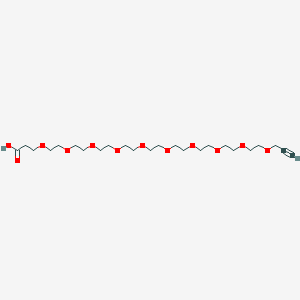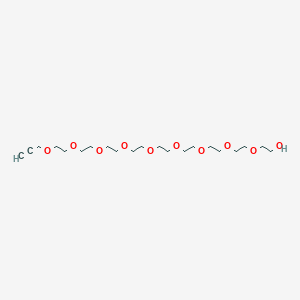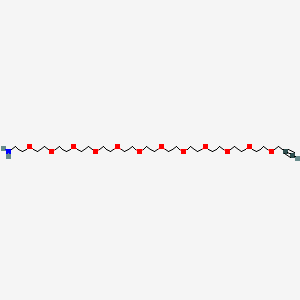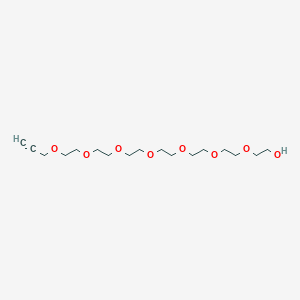
Propargyl-PEG8-alcohol
Vue d'ensemble
Description
Propargyl-PEG8-alcohol is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a propargyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG8-alcohol can be synthesized through the nucleophilic substitution of propargylic alcohols. One efficient method involves the use of rongalite as the C1 unit, which avoids low-temperature reaction conditions and inconvenient lithium reagents . Another method involves the catalytic propargylic substitution reaction, which uses various Lewis acids, transition metals, and Brønsted acid catalysts .
Industrial Production Methods
Industrial production of propargyl derivatives often involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohol as a by-product . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG8-alcohol undergoes several types of reactions, including:
Oxidation: Propargyl alcohol can be oxidized to propynal or propargylic acid.
Reduction: The alkyne group can be reduced to form alkanes.
Substitution: Nucleophilic displacement of the propargylic alcohol is a common reaction, often catalyzed by Lewis acids or transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Catalysts such as ruthenium, cobalt, and various Lewis acids.
Major Products
Oxidation: Propynal, propargylic acid.
Reduction: Alkanes.
Substitution: Various substituted propargylic compounds.
Applications De Recherche Scientifique
Propargyl-PEG8-alcohol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioconjugation techniques, particularly in Click Chemistry for labeling biomolecules.
Medicine: Utilized in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Applied in the formulation of surfactants and polymer synthesis.
Mécanisme D'action
The mechanism of action of Propargyl-PEG8-alcohol involves its functional groups:
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG5-alcohol: Similar structure but with a shorter PEG chain.
Propargyl-PEG9-alcohol: Similar structure but with a longer PEG chain.
Uniqueness
Propargyl-PEG8-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise molecular weight and reactivity control .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJKIPMHDKPKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


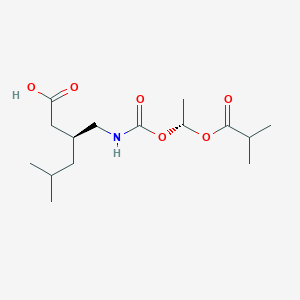


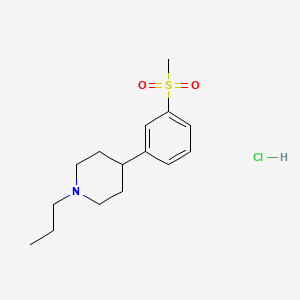
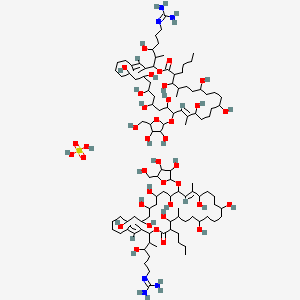
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)

